molecular formula C22H26N2O3 B2639404 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide CAS No. 941911-28-0

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2639404
CAS RN: 941911-28-0
M. Wt: 366.461
InChI Key: XRSGXOJSQRZCBH-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide, also known as IBTQA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. IBTQA is a small molecule that belongs to the class of quinolone derivatives and has shown promising results in scientific research.

Scientific Research Applications

Antiproliferative Activities

N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their antiproliferative activities against a variety of human cancer cell lines. One derivative demonstrated significant activity against nasopharyngeal carcinoma cells by inhibiting cell proliferation and causing cell cycle arrest in the S phase, showcasing the potential of these compounds in cancer research (I‐Li Chen et al., 2013).

Chemical Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of similar compounds have been conducted to better understand their chemical properties and potential applications. For example, research on the structure of OPC-21268, which shares a similar tetrahydroquinoline structure, provides insights into its conformation and potential interaction mechanisms (M. Kido et al., 1994). Similarly, work on the synthesis of various acetamides, including those with tetrahydroquinoline and isoquinoline moieties, highlights the versatility of these compounds in creating novel chemical entities with potential therapeutic applications (S. Sirakanyan et al., 2015).

Potential Anti-tubercular Agents

Zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, similar in structure to the compound , have shown promising anti-tubercular activities. These studies indicate the potential of such compounds in the development of new treatments for tuberculosis, demonstrating the broad applicability of tetrahydroquinoline derivatives in medicinal chemistry (Mustapha Mandewale et al., 2016).

properties

IUPAC Name

2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)13-24-20-10-7-18(12-17(20)6-11-22(24)26)23-21(25)14-27-19-8-4-16(3)5-9-19/h4-5,7-10,12,15H,6,11,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSGXOJSQRZCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

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